molecular formula C9H15N3 B12824603 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine CAS No. 361395-36-0

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine

Cat. No.: B12824603
CAS No.: 361395-36-0
M. Wt: 165.24 g/mol
InChI Key: DVMPHLFLWIBNLC-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a diamine with a carbonyl compound, followed by cyclization to form the imidazole ring. For example, the reaction of 1,2-diaminobenzene with an aldehyde or ketone in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. For example, as a tubulin inhibitor, it binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules. This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

361395-36-0

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C9H15N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h6-7H,1-5,10H2,(H,11,12)

InChI Key

DVMPHLFLWIBNLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=N2)CCN

Origin of Product

United States

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